Scientific Field: Crystallography, Mineralogy, and Mineral Deposits
Application Summary: This study examined the influence of different thermal treatments on the crystallization and transformation of trioleoyl glycerol (OOO) and 1,2-dioleoyl-3-rac-linoleoyl glycerol (OOL).
Methods of Application: Two triacylglycerol (TAG) samples were cooled at 0.5 to 15oC·min -1 and heated at 2 and 15oC·min -1.
Results: Multiple polymorphic forms were identified in OOO (a, b’2, b’1, b2, and b1) and OOL (a, b’2, and b’1).
Scientific Field: Industrial Chemistry
Application Summary: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a major component of natural and industrial fats and oils.
Methods of Application: It is used in the food, pharmaceutical, and cosmetic industries as lipophilic materials.
Scientific Field: Pharmacology
Application Summary: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is used as a reagent in the tests and assays for U.S.
Methods of Application: The specific methods of application can vary depending on the particular test or assay being conducted.
Results: The results or outcomes obtained would depend on the specific test or assay being conducted.
Scientific Field: Food Science
Application Summary: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (3% w/v) reduces scald development on apples of the Delicious variety when applied immediately following harvest and assessed after six months of storage.
Methods of Application: The compound is applied to the apples immediately after harvest.
Scientific Field: Pharmaceutical Sciences
Application Summary: Monolinolein (1-Linoleoyl-rac-glycerol) is used in the development of pH-responsive lyotropic liquid crystals for controlled drug delivery.
Methods of Application: The compound is incorporated into lyotropic liquid crystals, which are designed to respond to changes in pH.
Scientific Field: Cosmetic Science
Application Summary: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is found in a variety of seed and vegetable oils, including pumpkin seed, olive, and sesame oils.
Methods of Application: It is incorporated into various cosmetic formulations such as creams, lotions, and serums.
Scientific Field: Zoology
Application Summary: It has been found in ostrich and emu oils, as well as in the fat body of male B.
Methods of Application: The compound is identified through the analysis of the fat content of these animals.
Results: The presence of this compound in these animals could have implications for their physiology and diet.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol that consists of two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Its chemical formula is C57H102O6, and it has a molecular weight of 883.4 g/mol . This compound is notable for its unique fatty acid composition, which contributes to its physical properties and biological activities.
The chemical behavior of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be analyzed through various reactions typical of triacylglycerols. These include:
1,2-Dioleoyl-3-linoleoyl-rac-glycerol exhibits several biological activities:
1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be synthesized through various methods:
The unique properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol make it suitable for various applications:
Research has indicated that 1,2-Dioleoyl-3-linoleoyl-rac-glycerol interacts with other lipids and proteins within biological systems. Studies have shown that it can influence the behavior of membrane proteins and affect lipid raft formation, which is critical for cellular signaling processes . Additionally, its interactions with other dietary fats can modify absorption rates and metabolic pathways.
Several compounds share structural similarities with 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. Here are some notable examples:
Compound Name | Fatty Acid Composition | Unique Features |
---|---|---|
1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol | Palmitic acid at sn-1 and sn-2; linoleic at sn-3 | Higher melting point due to saturated fatty acids |
1-stearoyl-2,3-dioleoyl glycerol | Stearic acid at sn-1; oleic at sn-2 and sn-3 | Solid at room temperature |
1-palmitoyl-2,3-dioleoyl glycerol | Palmitic acid at sn-1; oleic at sn-2 and sn-3 | Balanced melting characteristics |
The uniqueness of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in its specific combination of unsaturated fatty acids, which not only contributes to its physical properties but also enhances its biological activity compared to similar compounds. Its ability to modulate lipid metabolism while providing functional benefits in food applications sets it apart from other triacylglycerols.